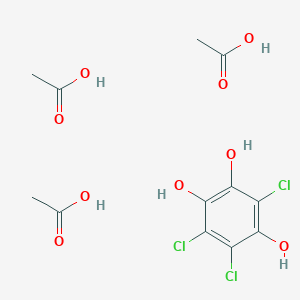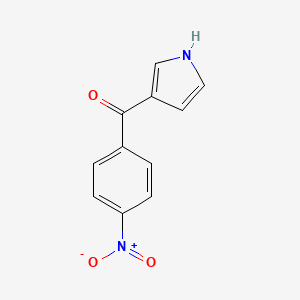
Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- is a chemical compound with a complex structure that includes a methanone group attached to a 4-nitrophenyl group and a 1H-pyrrol-3-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- typically involves the nitration of phenol using dilute nitric acid at room temperature. This reaction produces a mixture of 2-nitrophenol and 4-nitrophenol . The compound can also be synthesized through other methods involving the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- may involve large-scale nitration processes, followed by purification steps to isolate the desired product. The specific methods and conditions used can vary depending on the desired purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- undergoes various types of chemical reactions, including:
Oxidation: This compound can also undergo oxidation reactions under specific conditions.
Substitution: Substitution reactions involving the nitro group are also possible.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions , and various oxidizing agents for oxidation reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions include 4-aminophenol from the reduction of 4-nitrophenol , and other substituted products depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying catalytic reduction reactions.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the synthesis of other chemical compounds and materials.
Mécanisme D'action
The mechanism of action of Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the compound interacts with reducing agents to form 4-aminophenol . The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- include:
4-Nitrophenol: A phenolic compound with a nitro group at the opposite position of the hydroxyl group on the benzene ring.
(4-Nitrophenyl)(piperazino)methanone: Another compound with a similar nitrophenyl group.
Uniqueness
Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- is unique due to its specific structure, which includes both a methanone group and a 1H-pyrrol-3-yl group
Propriétés
Numéro CAS |
137025-12-8 |
|---|---|
Formule moléculaire |
C11H8N2O3 |
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
(4-nitrophenyl)-(1H-pyrrol-3-yl)methanone |
InChI |
InChI=1S/C11H8N2O3/c14-11(9-5-6-12-7-9)8-1-3-10(4-2-8)13(15)16/h1-7,12H |
Clé InChI |
GPAQJHPQBICXGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=CNC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate](/img/structure/B14267629.png)
![5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14267637.png)
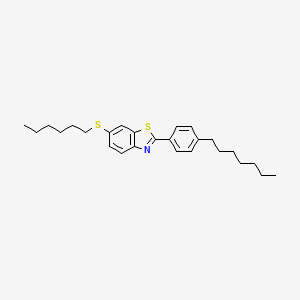
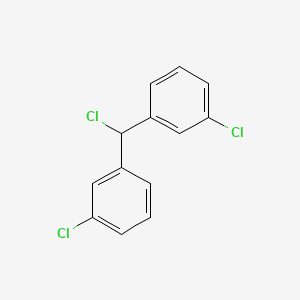
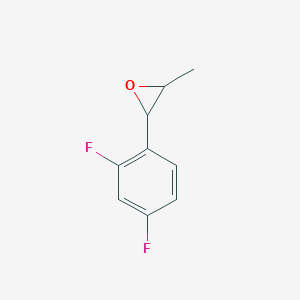
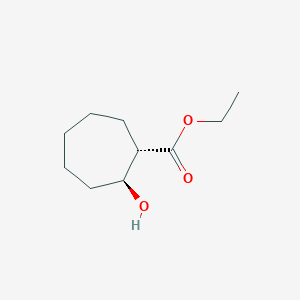
![(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide](/img/structure/B14267676.png)
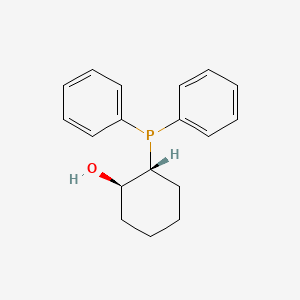
![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)
![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)
![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)
![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
